![molecular formula C11H14BrNO3 B14181589 Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate CAS No. 854925-26-1](/img/structure/B14181589.png)
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine or N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile. This step introduces the bromomethyl group to the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways, depending on the target protein.
Comparaison Avec Des Composés Similaires
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl {[2-(chloromethyl)phenyl]methoxy}carbamate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl {[2-(hydroxymethyl)phenyl]methoxy}carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in this compound makes it more reactive towards nucleophiles compared to its chloro- or hydroxymethyl analogs. This reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.
Propriétés
Numéro CAS |
854925-26-1 |
|---|---|
Formule moléculaire |
C11H14BrNO3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
ethyl N-[[2-(bromomethyl)phenyl]methoxy]carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-2-15-11(14)13-16-8-10-6-4-3-5-9(10)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Clé InChI |
LFQPWPOWVHRVIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NOCC1=CC=CC=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


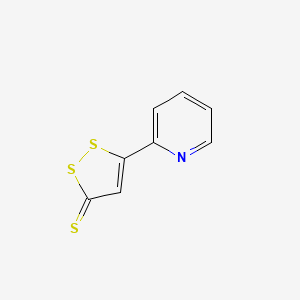

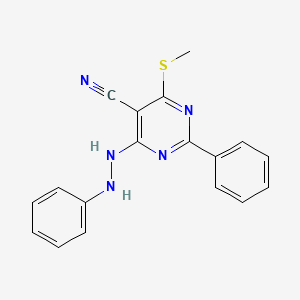
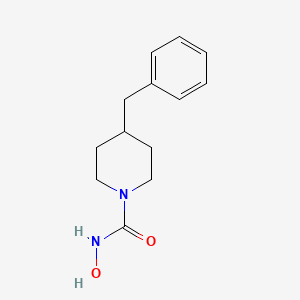
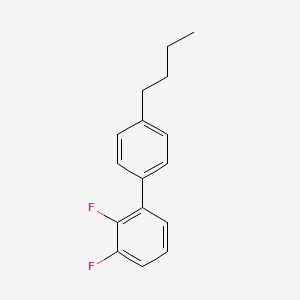
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
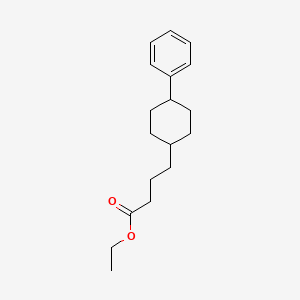
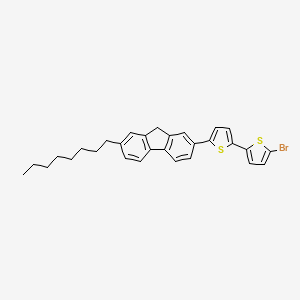
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
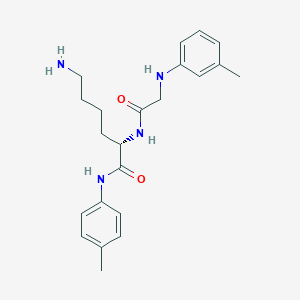
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
